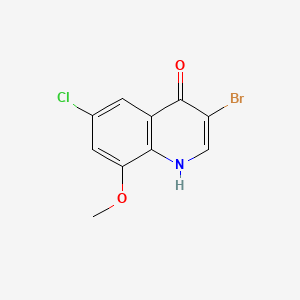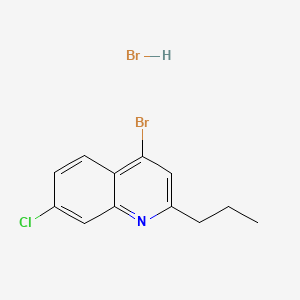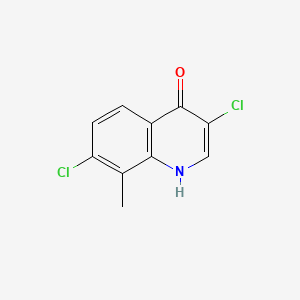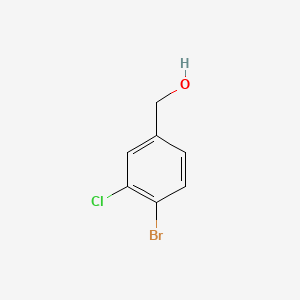![molecular formula C12H8IN3O2 B598749 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1204298-61-2](/img/structure/B598749.png)
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione” is a compound that belongs to the class of organic compounds known as pyridopyrimidines . These are organic polycyclic compounds containing a pyridine ring fused to a pyrimidine ring . Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
Research efforts have been dedicated to the development of efficient synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, leveraging methodologies like controlled microwave heating for one-pot synthesis. These synthetic approaches are crucial for generating diverse heterocyclic compounds that can be further explored for various biological activities (Shaker et al., 2011).
Biological Activity and Potential Applications
Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their potential as biological agents. For instance, one study reported the synthesis of novel derivatives with significant anti-inflammatory activity, as well as antimicrobial and antifungal properties. These compounds were also subjected to molecular docking studies, suggesting their potential interaction with biological targets (Veeranna et al., 2022).
Antioxidant Properties
The antioxidant potential of pyrimido[4,5-d]pyrimidine derivatives synthesized using iodine as a catalyst has been explored, indicating significant bioactivity. This research highlights the compound's relevance in the development of antioxidants, with optimization studies focusing on reaction conditions to enhance efficacy (Cahyana et al., 2020).
Novel Synthetic Methodologies
Innovative synthetic methodologies for creating pyrrolo[2,3-d]pyrimidine-2,4-diones have been developed, including arylglyoxal-based three-component reactions facilitated by microwave heating. These methods provide a simple and efficient protocol for generating diverse derivatives, highlighting the compound's versatility in synthetic chemistry (Karamthulla et al., 2017).
Propiedades
IUPAC Name |
5-(4-iodophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3O2/c13-7-3-1-6(2-4-7)8-5-14-10-9(8)11(17)16-12(18)15-10/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWVBNWTSLGCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C(=O)NC(=O)N3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679859 |
Source


|
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
CAS RN |
1204298-61-2 |
Source


|
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Iodophenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,6-Trimethyl-N'-(1,4-dioxaspiro[4.5]decan-8-ylidene)benzenesulfonohydrazide](/img/structure/B598673.png)

![4-(6-Chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B598677.png)


![N-Phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B598682.png)
![N-(1,3-Dihydroxyoctadecan-2-YL)-6-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanamide](/img/structure/B598683.png)
![(R)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B598684.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)